molecular formula C9H14O2 B13812100 Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (R)-(9CI)

Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (R)-(9CI)

Cat. No.: B13812100
M. Wt: 154.21 g/mol
InChI Key: OUJDGRFKUQZUGI-ZETCQYMHSA-N
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Description

Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) is an organic compound with a unique structure that includes a cyclohexane ring, a carboxaldehyde group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) typically involves the following steps:

    Cyclization: Starting from a suitable precursor, the cyclohexane ring is formed through a cyclization reaction.

    Functional Group Introduction: The carboxaldehyde group is introduced through a formylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanemethanol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) involves its interaction with specific molecular targets. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (S)-(9CI): The enantiomer of the ®-(9CI) compound.

    Cyclohexanecarboxylic acid: Lacks the carboxaldehyde group but has similar structural features.

    Cyclohexanemethanol: Contains a hydroxyl group instead of a carboxaldehyde group.

Uniqueness: Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R)-2,2-dimethyl-5-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-8(11)5-7(9)6-10/h6-7H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

OUJDGRFKUQZUGI-ZETCQYMHSA-N

Isomeric SMILES

CC1(CCC(=O)C[C@H]1C=O)C

Canonical SMILES

CC1(CCC(=O)CC1C=O)C

Origin of Product

United States

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